Butyl isodecyl phthalate

Description

Contextualization of Phthalate (B1215562) Esters as Environmental Contaminants

Phthalate esters, commonly known as phthalates, are a group of synthetic chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.org Due to their widespread application in a vast array of consumer and industrial products—including flooring, wall coverings, food packaging, and medical devices—phthalates have become ubiquitous in modern society. greenfacts.orgresearchgate.net

A critical aspect of their environmental chemistry is that phthalates are not chemically bound to the polymer matrix. researchgate.netiwaponline.com This weak bonding allows them to be released into the environment throughout the lifecycle of the product, from manufacturing and use to disposal. greenfacts.orgiwaponline.com The primary pathways of release include leaching into liquids, volatilization into the air, and abrasion from plastic surfaces. researchgate.net Consequently, phthalate esters are frequently detected as persistent organic pollutants in various environmental compartments, including the atmosphere, water bodies, soil, and sediment. researchgate.netnih.gov Their presence in the environment is a significant concern due to their potential to bioaccumulate and biomagnify in food webs. sfei.org

Significance of Butyl Isodecyl Phthalate within the Broader Phthalate Class

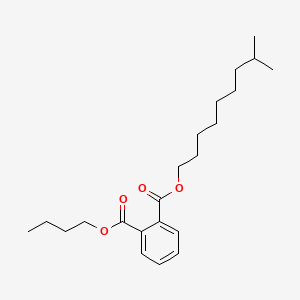

This compound (BIDP) is classified as a high molecular weight phthalate. Its chemical structure features a butyl group and a branched isodecyl group esterified to a phthalic acid backbone, which distinguishes it from other phthalates with different alkyl chain configurations. This specific structure imparts desirable properties for its use as a plasticizer in industrial applications, offering flexibility and durability to polymers like PVC.

The significance of BIDP within the extensive phthalate family stems from its specific applications and its distinct environmental behavior compared to more commonly studied phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). researchgate.netnih.gov While lower molecular weight phthalates have faced increasing regulatory scrutiny and restrictions due to health concerns, higher molecular weight phthalates like BIDP have been considered as replacements in some applications. wikipedia.org This shift necessitates a focused understanding of BIDP's environmental fate and transport.

Historical Overview of Phthalate Research in Environmental Sciences

The use of phthalates as plasticizers dates back to the 1930s, and their large-scale production and incorporation into a multitude of products have led to their continuous release into the environment for decades. frontiersin.org Initial research in environmental sciences focused on the detection and quantification of the most abundant phthalates, such as DEHP and DBP, in various environmental media. researchgate.netnih.gov These early studies established the ubiquitous nature of phthalate contamination.

Over time, research has evolved to investigate the environmental fate of these compounds, including their degradation pathways. mst.dk Studies have explored processes like biodegradation, photodegradation, and hydrolysis to determine their persistence in the environment. wikipedia.orgresearchgate.net The development of more sophisticated analytical techniques has enabled the detection of a wider range of phthalates and their metabolites at increasingly lower concentrations, providing a more comprehensive picture of their environmental distribution. nih.govnih.gov

Current Research Landscape and Emerging Academic Challenges for this compound

The current research landscape for this compound is focused on several key areas. A primary challenge is to fully characterize its environmental fate and persistence. While it is known to undergo biodegradation, the rates and mechanisms can vary significantly depending on environmental conditions. For instance, microbial action in soil and water can degrade BIDP with a half-life of 10–30 days under aerobic conditions, but this process is slower in anaerobic environments.

Another emerging area of research is the development of more sensitive and specific analytical methods for detecting BIDP and its metabolites in complex environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose.

Furthermore, there is a growing interest in understanding the complete lifecycle of BIDP, from its industrial production and use to its ultimate environmental fate. This includes quantifying its release from various products and modeling its transport and distribution in the environment. A significant academic challenge lies in distinguishing the environmental risks of BIDP from other phthalates, which requires specific toxicological data that is currently limited for this particular compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H34O4 | nih.gov |

| Molecular Weight | 362.5 g/mol | nih.gov |

| IUPAC Name | 1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | nih.gov |

| XLogP3 | 7.7 | nih.gov |

Table 2: Environmental Fate and Degradation of this compound

| Process | Details | Reference |

| Biodegradation | Degraded by microbial action in soil and water via esterases and cytochrome P450 oxidases. Half-life is 10–30 days in aerobic soil. | |

| Hydrolysis | Hydrolyzes in aqueous environments to form phthalic acid, butanol, and isodecanol. The rate is slower than smaller phthalates due to steric hindrance. | |

| Photodegradation | Undergoes photolytic cleavage under UV light, producing phthalic acid derivatives, aldehydes, and ketones. | |

| Thermal Degradation | Decomposes at temperatures above 200°C, forming phthalic anhydride (B1165640) and branched alkenes. |

Structure

3D Structure

Properties

IUPAC Name |

1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVNHINTOHPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873283 | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-18-9, 42343-36-2 | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, butyl 8-methylnonyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 8-methylnonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Pathways and Industrial Generation of Butyl Isodecyl Phthalate

Fundamental Esterification Mechanisms for Phthalate (B1215562) Ester Formation

The synthesis of phthalate esters, including Butyl Isodecyl Phthalate, is fundamentally achieved through the process of esterification. The most common industrial method involves the reaction of phthalic anhydride (B1165640) with one or more alcohols. wikipedia.orgmdpi.com This reaction is a type of nucleophilic acyl substitution and typically proceeds in a two-step sequence.

In the first step, the alcohol reacts with phthalic anhydride to form a monoester. This initial reaction is relatively fast as the alcohol attacks one of the carbonyl carbons of the anhydride ring, causing it to open and form a monoalkyl phthalate, which contains one ester group and one carboxylic acid group. wikipedia.org

C₆H₄(CO)₂O + R'OH → C₆H₄(CO₂R')(CO₂H) C₆H₄(CO₂R')(CO₂H) + R''OH ⇌ C₆H₄(CO₂R')(CO₂R'') + H₂O

Acid catalysts are almost always required to achieve practical reaction rates for the second esterification step. mdpi.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the second alcohol. Alternative approaches using high-temperature, high-pressure water as both a solvent and catalyst have also been explored, representing a "green chemistry" approach. cu.edu.tr

Precursor Compounds and Reactant Optimization in this compound Synthesis

The synthesis of the mixed ester this compound specifically requires three precursor compounds:

Phthalic Anhydride (C₈H₄O₃): The acidic foundation of the ester.

n-Butanol (C₄H₁₀O): The alcohol providing the butyl ester group. wikipedia.org

Isodecanol (C₁₀H₂₂O): A branched-chain alcohol that provides the isodecyl ester group.

The production is a direct esterification process where phthalic anhydride is reacted with a mixture of n-butanol and isodecyl alcohol. To maximize the yield of the desired diester and minimize side reactions, reactant concentrations and reaction conditions are carefully controlled. A stoichiometric excess of the alcohols is typically used to shift the reaction equilibrium towards the product side.

Optimization of the synthesis involves managing several key parameters, as detailed in the table below for conventional acid-catalyzed processes.

Table 1: Typical Reaction Parameters for Phthalate Ester Synthesis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Molar Ratio | 1 : 2.5–3.5 (Anhydride:Total Alcohols) | To drive the reaction equilibrium towards the formation of the diester product. |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid, Organometallic compounds (e.g., titanates, tin alkoxides) | To increase the rate of the second esterification step. Titanate catalysts can reduce the formation of ether byproducts. wikipedia.org |

| Catalyst Loading | 1–2 wt% relative to phthalic anhydride | To provide sufficient catalytic activity without causing excessive side reactions or purification challenges. |

| Temperature | 150–200°C | To achieve a sufficient reaction rate and facilitate the removal of water via azeotropic distillation. wikipedia.org |

| Pressure | Atmospheric or slight vacuum | To control the boiling point of the mixture and aid in water removal. |

| Byproduct Removal | Azeotropic distillation | To continuously remove water, which is a product of the reaction, thereby preventing the reverse reaction (hydrolysis). |

The use of specific catalysts like tetra-alkyl titanates is a key optimization strategy, particularly for long-chain phthalates, as it can lead to a cleaner product with fewer dialkyl ether byproducts compared to traditional Brønsted acids like sulfuric acid.

Industrial Production Processes and Associated Environmental Release Vectors

The industrial production of phthalates like this compound is conducted in large-scale batch reactors. The process generally involves charging the reactor with phthalic anhydride and the alcohol mixture, followed by the addition of the catalyst. The mixture is heated under agitation, and the water of reaction is distilled off. After the reaction reaches completion (monitored by measuring the acid value of the mixture), the excess alcohol is recovered by distillation. The crude ester product then undergoes purification steps, which typically include neutralization of the acidic catalyst, washing with water, and final stripping under vacuum to remove any remaining volatile impurities.

Environmental releases can occur at several stages of the product lifecycle. greenfacts.org

Production Facilities: The primary release vector from manufacturing sites is through wastewater. greenfacts.orgresearchgate.net This wastewater may contain unreacted raw materials, the phthalate product itself, and byproducts from the synthesis. Atmospheric emissions can also occur, though they are generally less significant than aqueous releases. greenfacts.org

Processing and Compounding: When this compound is mixed with polymers like PVC, releases to both air and wastewater can occur at the processing facility. greenfacts.org

Product Use and Disposal: As a plasticizer, this compound is not chemically bonded to the polymer matrix. umweltbundesamt.de Consequently, it can be slowly released from the final products over their lifetime through leaching into liquids or diffusion into the air. umweltbundesamt.deuml.edu The disposal of products in landfills is another long-term, diffuse source of environmental release. uml.edu It is estimated that for many common phthalates, the majority of environmental release occurs during the use phase of the products rather than during manufacturing. umweltbundesamt.de

Analogous Synthetic Routes for Related Branched Phthalate Esters

The synthetic methodology for this compound is analogous to that used for other high molecular weight and branched phthalate esters, which are also widely used as plasticizers.

Diisodecyl Phthalate (DIDP) and Diisononyl Phthalate (DINP): These are two of the most common high molecular weight phthalates. Their synthesis is very similar to that of other phthalates, involving the direct esterification of phthalic anhydride with isodecyl alcohol or isononyl alcohol, respectively. mdpi.com The reaction conditions, including the use of catalysts like titanates and temperature ranges, are comparable.

Diisotridecyl Phthalate (DTDP): This is another high-molecular-weight plasticizer produced from phthalic anhydride and isotridecyl alcohol. google.com Its synthesis follows the same fundamental esterification principles, aiming for low volatility and high permanence in the final product.

Long-Chain Linear Phthalates: Esters based on linear alcohols, such as di(decyl, lauryl, myristyl) phthalate, are also produced via similar esterification routes. google.com These compounds are valued for their performance at low temperatures.

The choice of alcohol (linear vs. branched, chain length) is the primary variable that determines the final properties of the phthalate ester, but the underlying synthetic chemistry remains consistent. google.com The development of alternative ester plasticizers, such as those based on benzoic acid (benzoates) or cyclohexanedicarboxylic acid, also often employs similar esterification or transesterification techniques, reacting the respective acid or its derivative with branched alcohols like isodecanol.

Environmental Occurrence and Distribution Dynamics of Butyl Isodecyl Phthalate

Analytical Detection and Quantification of Diisodecyl Phthalate (B1215562) in Environmental Matrices

The detection of high molecular weight phthalates like Diisodecyl Phthalate (DIDP) in environmental samples presents analytical challenges due to their ubiquitous presence in laboratory materials, leading to a high risk of sample contamination. cdc.gov Rigorous quality control measures, including the use of phthalate-free equipment and solvents, are essential for accurate quantification. cdc.gov The primary analytical methods involve chromatography coupled with mass spectrometry.

Commonly employed techniques for analyzing phthalates in various environmental media include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net Sample preparation is a critical step and often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or Soxhlet extraction to isolate and concentrate the analytes from the sample matrix. researchgate.net Given the complexity of environmental samples, a clean-up step is often necessary to remove interfering substances.

The analysis of DIDP in aquatic systems requires sensitive and specific methods to detect the low concentrations typically found in water and to handle the complex matrix of sediments and wastewater.

Surface Water and Groundwater: Due to its low water solubility, DIDP concentrations in surface and groundwater are generally low. Detection often requires pre-concentration steps. Analytical methods like GC-MS are used for quantification. researchgate.net

Wastewater and Sediments: DIDP's hydrophobic nature causes it to adsorb strongly to suspended solids and organic matter. nih.gov Consequently, it is frequently detected in wastewater sludge and sediments. nih.gov Studies investigating the fate of phthalates in wastewater treatment plants (WWTPs) have found that high molecular weight phthalates like DIDP are predominantly removed from the water phase by partitioning into the sludge. One study found that over 99% of the Diisononyl Phthalate (DINP) and DIDP in sludge were attributed to these two compounds and Bis(2-ethylhexyl) Phthalate (DEHP). Total phthalate ester concentrations in sludge from seven WWTPs ranged from 7.4 to 138.6 mg/kg dry weight.

The fate of DIDP during wastewater treatment can be variable. While aerobic treatment is generally effective at degrading many phthalates, anaerobic digestion may result in no significant change or even an increase in DIDP concentrations in some cases.

Table 1: Analytical Methods for Phthalate Detection in Aquatic Systems

| Analytical Technique | Matrix | Key Features |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Wastewater, Sediment, Sludge | High sensitivity and specificity, widely used for phthalate analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Wastewater | Effective for a range of phthalates, including high molecular weight compounds. |

| Solid-Phase Extraction (SPE) | Water, Wastewater | Commonly used for sample pre-concentration and clean-up. |

| Liquid-Liquid Extraction (LLE) | Water, Wastewater | A traditional method for extracting organic compounds from aqueous samples. |

With a low vapor pressure, DIDP is expected to exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov Indoor environments often exhibit higher concentrations of DIDP than outdoor environments due to off-gassing from consumer products. ca.gov

Air Sampling: The determination of DIDP in workplace air can be achieved by sampling air through a filter and a polyurethane foam tube, followed by desorption with a solvent like 1,4-dioxane (B91453) and analysis by GC-MS. researchgate.net

Indoor Dust: DIDP can be released from products and accumulate in indoor dust. ca.gov Analysis of dust samples provides an important measure of indoor exposure to this compound.

The atmospheric half-life of DIDP is estimated to be relatively short, around 15 hours, due to its reaction with photochemically-produced hydroxyl radicals. nih.gov Particulate-phase DIDP is removed from the atmosphere through wet and dry deposition. nih.gov

In terrestrial environments, DIDP is expected to be largely immobile due to its strong adsorption to soil organic matter.

Soil: The strong binding of DIDP to soil particles limits its mobility and leaching potential. greenfacts.org Biodegradation in soil is considered a slow process, with an estimated half-life of 300 days. greenfacts.org Analytical methods for soil samples typically involve extraction with an organic solvent followed by GC-MS analysis.

Landfills: As many products containing DIDP end up in landfills, leachate can be a source of this compound to the environment. However, due to its properties, DIDP is likely to remain adsorbed to the solid waste matrix. It is expected to be persistent in the anaerobic conditions of lower landfills. epa.gov

While DIDP has a high potential for bioaccumulation based on laboratory tests, studies in animals suggest that it is rapidly metabolized and does not bioaccumulate in organisms like mammals. greenfacts.orgnih.gov

Aquatic Organisms: Aquatic organisms can be exposed to DIDP through the water column, diet, and contact with contaminated sediments. rsc.org Some studies have shown that high molecular weight phthalates can be concentrated in the bodies of certain freshwater organisms. greenfacts.org

Terrestrial Wildlife: For terrestrial mammals, evidence suggests that DIDP does not bioaccumulate due to rapid elimination. rsc.org

The analysis of DIDP in biological tissues requires robust extraction and clean-up procedures to remove lipids and other interfering substances before instrumental analysis. cdc.gov

Global and Regional Distribution Patterns of Diisodecyl Phthalate

The global production and use of DIDP as a major plasticizer suggests a widespread distribution in the environment, particularly in industrialized and populated regions. The global market for DIDP was estimated at approximately USD 1.6 billion in 2023 and is projected to grow, indicating its continued widespread use. datahorizzonresearch.com

North America and Europe: These regions have significant construction, automotive, and consumer goods industries that utilize DIDP. datahorizzonresearch.com Consequently, environmental presence is expected, though regulatory pressures are also increasing in these areas. giiresearch.com

Asia-Pacific: With growing industrialization and economic expansion, the demand for DIDP is increasing in this region, leading to a likely increase in its environmental presence. datahorizzonresearch.com

Data from various monitoring studies, although not always specific to DIDP, show the general presence of high molecular weight phthalates in diverse environmental compartments across the globe.

Sources and Release Mechanisms into the Environment

The primary source of DIDP in the environment is its use as a plasticizer, particularly in polyvinyl chloride (PVC) products. industrialchemicals.gov.au Since DIDP is not chemically bound to the polymer matrix, it can be released throughout the product's life cycle. greenfacts.org

Manufacturing and Processing: Releases can occur during the production of DIDP and its incorporation into PVC and other materials. These releases are primarily to wastewater and air. greenfacts.org

Product Use: During the use of products containing DIDP, the compound can leach, migrate, or volatilize into the surrounding environment. ca.gov This is a major source of DIDP in indoor air and dust. ca.gov Key product categories include:

Automotive: Car interiors, undercoating, and sealants. industrialchemicals.gov.auchemexchemicals.com

Building and Construction: Flooring, roofing, wall coverings, and wire and cable insulation. industrialchemicals.gov.auchemexchemicals.com

Consumer Goods: Coated fabrics, toys, and packaging materials. industrialchemicals.gov.auchemexchemicals.com

Disposal: The disposal of DIDP-containing products in landfills is a significant long-term source of potential environmental release. epa.gov Leaching from landfills can introduce DIDP into the surrounding soil and potentially groundwater over long periods. epa.gov

Table 2: Major Industrial Applications and Release Pathways of Diisodecyl Phthalate (DIDP)

| Industrial Application | Product Examples | Primary Release Pathway |

|---|---|---|

| PVC Plasticizer | Wire & Cable Insulation, Vinyl Flooring, Automotive Interiors | Leaching and volatilization during use, disposal in landfills. |

| Adhesives and Sealants | Construction Adhesives, Automotive Sealants | Volatilization during application and use. |

| Paints and Coatings | Anti-corrosion paints, Lacquers | Volatilization and weathering from surfaces. |

| Rubber Products | Hoses, Gaskets | Leaching and abrasion during use. |

Migration and Leaching from Polymeric Products

The primary mechanism for the release of butyl isodecyl phthalate from consumer and industrial products is through migration and leaching. Phthalates are physically mixed with polymers rather than being chemically bound, allowing them to diffuse out into surrounding media like food, water, or air over time. mdpi.comyoutube.com This process is influenced by several key factors.

Research Findings:

Temperature: Higher temperatures accelerate the rate of phthalate migration. Studies on related compounds show that increased temperature enhances the leaching process from poly(vinyl chloride) (PVC) films. youtube.comnih.gov

Contact Medium: The nature of the substance in contact with the plastic significantly affects leaching. Fatty or oily substances, such as milk, butter, and oils, tend to extract phthalates more effectively than aqueous or acidic media due to the lipophilic (fat-loving) nature of these chemicals. nih.govbg.ac.rsvetdergikafkas.org

Contact Time: Longer periods of contact between the plastic and the surrounding medium generally lead to greater migration of phthalates. nih.gov

Polymer Type: The type of polymer and the concentration of the plasticizer within it also play a crucial role. Higher bulk concentrations of phthalates within a polymer matrix can lead to increased leaching rates. nih.gov

Studies quantifying the migration of various phthalates from plastic products into different solutions provide insight into this process. For instance, one study measured the release of a phthalate mixture from plastic toys and food containers into food simulants over 10 days.

| Product Category | Simulant | Total Phthalates Leached (mg/kg) after 10 days |

|---|---|---|

| Plastic Toys | Distilled Water | 54.5 |

| 3% Acetic Acid | 44.4 | |

| 10% Ethyl Alcohol | 32.3 | |

| All Categories Pooled | All Simulants Pooled | 66.2 (Toys), 37.6 (Food Containers), 27.4 (Other Goods) |

Another study investigated the leaching of DEHP from PVC and Ethylene Vinyl Acetate (EVA) medical bags into stored solutions over a year, highlighting how different polymers release plasticizers at different rates.

| Polymer Type | Leaching Behavior |

|---|---|

| PVC | DEHP found in solutions within the first days of contact. |

| EVA | Migration began only after approximately 6 months of storage. |

Industrial Discharges and Effluent Releases

A significant pathway for this compound to enter the environment is through industrial discharges and wastewater effluents. publications.gc.ca Industries that manufacture or use phthalates in the production of plastics, resins, rubber, coatings, and textiles can release these compounds into wastewater streams. allsubjectjournal.compublications.gc.ca Municipal wastewater treatment plants (WWTPs) also receive phthalates from the disposal of household products. nih.gov

Research Findings:

Wastewater Treatment Plants (WWTPs): Conventional WWTPs are not specifically designed to eliminate phthalates, and while some degradation occurs, a portion of these compounds can pass through into the final effluent. nih.gov Because of their chemical properties, many phthalates tend to adsorb onto sludge during the treatment process. nih.govinchem.org This sludge, if applied to land as fertilizer, can become a secondary source of soil contamination. mdpi.cominchem.org

Industrial Effluents: Monitoring of common effluent treatment plants (CETPs) that process wastewater from heterogeneous industries reveals the presence of various phthalate esters in both the inlet and outlet water, indicating that even after treatment, micro-quantities are released into the environment. allsubjectjournal.com

Concentrations in Wastewater: The concentrations of different phthalates can vary significantly in raw and treated sewage. For example, a study of a municipal WWTP found high concentrations of Diethyl phthalate (DEP) and DBP in the raw sewage, which were reduced after treatment. However, other phthalates were detected at lower levels. nih.gov

The following table shows the concentrations of selected phthalates measured in a municipal wastewater treatment plant, illustrating their presence in urban effluent streams.

| Phthalate Compound | Raw Sewage Concentration (ng/L) | Treated Sewage Concentration (ng/L) |

|---|---|---|

| Diethyl phthalate (DEP) | 10,097 ± 202 | Lower than raw sewage |

| Di-n-butyl phthalate (DBP) | 6,196 ± 805 | Lower than raw sewage |

| Butyl benzyl (B1604629) phthalate (BBP) | 204 ± 2 | Lower than raw sewage |

| Di(2-ethylhexyl) phthalate (DEHP) | 136 ± 0 | Lower than raw sewage |

| Di-n-octyl phthalate (DOP) | 221 ± 7 | Higher than raw sewage (in some studies) |

Atmospheric Deposition and Volatilization from Surfaces

This compound can enter the atmosphere through volatilization (evaporation) from the surfaces of plastic products and can be released during industrial processes such as from stack emissions. mdpi.comnih.gov Once in the atmosphere, these compounds can adhere to particulate matter and be transported over long distances before being deposited back onto land and water surfaces. mdpi.comresearchgate.net

Research Findings:

Volatilization: The rate of volatilization is influenced by factors such as temperature, air flow, and the surface area of the product. sci-hub.se Although many higher-molecular-weight phthalates have low vapor pressure, their widespread use results in continuous, low-level release into the air. mdpi.com

Atmospheric Transport and Deposition: Studies conducted in marine environments like the South China Sea have detected various phthalates in both the air and seawater. researchgate.netacs.org This research demonstrates that the atmosphere is a key medium for the long-range transport of these contaminants, allowing them to reach remote ecosystems. The exchange between air and sea can result in either net deposition (from air to water) or net volatilization (from water to air), depending on the specific compound and environmental conditions. researchgate.netacs.org

Atmospheric Concentrations: Air quality monitoring in urban and industrial areas typically shows higher concentrations of phthalates compared to remote or oceanic regions. nih.gov For instance, concentrations in polluted urban air can be around 300 ng/m³, while levels near oceanic regions are much lower, ranging from 0.5 to 5 ng/m³. nih.gov

Research in the South China Sea provides data on the atmospheric concentrations and deposition of several common phthalates, which can serve as a proxy for the behavior of this compound.

| Phthalate Compound | Average Air Concentration (ng/m³) | Estimated Annual Net Air-to-Sea Deposition (t/y) |

|---|---|---|

| Di-isobutyl phthalate (DiBP) | 5.18 | 1150 |

| Di-n-butyl phthalate (DnBP) | 3.94 | 920 |

| Dimethyl phthalate (DMP) | 0.74 | 470 |

| Diethyl phthalate (DEP) | 0.23 | 140 |

| Di(2-ethylhexyl) phthalate (DEHP) | 1.47 | -1020 (Net Volatilization) |

Environmental Fate and Transport Processes of Butyl Isodecyl Phthalate

Abiotic Transformation Pathways

Abiotic transformation of Butyl Isodecyl Phthalate (B1215562) primarily involves hydrolysis and photodegradation, processes that chemically alter the compound without the involvement of microorganisms.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalate esters like Butyl Isodecyl Phthalate, this process involves the breaking of the ester bonds, leading to the formation of the corresponding monoester (monobutyl or monoisodecyl phthalate) and eventually phthalic acid, along with butyl alcohol and isodecyl alcohol.

Table 1: Factors Influencing the Hydrolysis of Phthalate Esters

| Factor | Influence on Hydrolysis Rate |

| pH | Slower at neutral pH; faster under acidic or alkaline conditions nih.gov. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis nih.gov. |

| Alkyl Chain Length | Longer alkyl chains tend to decrease the rate of hydrolysis calstate.edu. |

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through direct absorption of light by the chemical or indirectly through reactions with photochemically generated reactive species.

In direct photolysis, a molecule absorbs photons, leading to its excitation and subsequent chemical transformation. Phthalate esters can undergo direct photolysis, although the rate is generally considered to be slow for many phthalates under environmental conditions d-nb.info. For instance, the aqueous photolysis half-life for butyl-benzyl phthalate is reported to be greater than 100 days, and for dimethyl phthalate, it is about 3 years researchgate.netd-nb.info. While specific data for this compound is not available, it is expected to follow a similar pattern of slow direct photolysis.

Indirect photolysis is often a more significant degradation pathway for phthalates in the environment. This process is mediated by photosensitizers, which are substances that absorb light and then transfer the energy to other molecules, leading to their degradation. In natural waters, dissolved organic matter, particularly humic substances, can act as important photosensitizers nih.gov.

When humic substances absorb sunlight, they can form excited triplet states (³HS*) and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade organic contaminants like this compound nih.gov. Studies on other phthalates have demonstrated that photolysis is a major contributor to their total abiotic degradation, and this process is often enhanced in the presence of humic substances nih.gov. For example, the degradation rate of di-isononyl phthalate (DINP), a compound structurally similar to BIDP, is significantly catalyzed by photolysis nih.gov. The presence of humic acids has been shown to shorten the half-life of di-n-butyl phthalate (DBP) in soil, indicating their role in promoting degradation mdpi.comresearchgate.net.

Photodegradation Processes in Aqueous and Atmospheric Phases

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of phthalate esters from the environment.

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters in different environmental compartments such as water, soil, and sediments d-nb.infonih.gov. The process is generally faster and more efficient than abiotic degradation pathways d-nb.info.

The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the diester to its corresponding monoesters and then to phthalic acid by the action of microbial esterases or lipases nih.gov. These intermediates are then further metabolized by the microorganisms. The rate of biodegradation is influenced by several factors, including the structure of the phthalate, temperature, pH, and the presence of other organic matter.

Phthalates with shorter alkyl chains, such as di-n-butyl phthalate (DBP), are generally degraded more rapidly than those with longer chains, like di-(2-ethylhexyl) phthalate (DEHP) nih.govnih.gov. For instance, under aerobic conditions, the half-life of DBP in river sediment has been reported to be around 2.9 days, while for DEHP it is about 14.8 days researchgate.net. Anaerobic degradation of phthalates also occurs, although it is generally slower than aerobic degradation nih.govresearchgate.net. The half-life of DBP under anaerobic conditions in river sediment was found to be 9.4 days nih.gov.

In soil, the biodegradation of phthalates is also a significant process. Studies have shown that indigenous microorganisms can effectively remove DBP and DEHP from soil, with degradation being influenced by factors such as pH and temperature researchgate.net. The optimal conditions for the degradation of di-n-butyl phthalate by the bacterium Sphingobium sp. were found to be 30°C and a pH of 7.0 nih.govmdpi.com.

Table 2: Half-lives of Selected Phthalate Esters in Different Environmental Compartments

| Phthalate Ester | Environmental Compartment | Condition | Half-life |

| Di-n-butyl phthalate (DBP) | River Sediment | Aerobic | 2.9 days researchgate.net |

| Di-n-butyl phthalate (DBP) | River Sediment | Anaerobic | 9.4 days nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | River Sediment | Aerobic | 14.8 days researchgate.net |

| Di-(2-ethylhexyl) phthalate (DEHP) | River Sediment | Anaerobic | 25.7 days nih.gov |

| Butylbenzyl phthalate (BBP) | Aerobic Surface Water | Aerobic | 1–7 days nih.gov |

| Di-isononyl phthalate (DINP) | Aqueous Phase (Sunlight) | Photolysis + Hydrolysis | 32–140 days nih.gov |

Note: Data for this compound is not specifically available; the table presents data for structurally similar phthalates to provide an indication of expected behavior.

Factors Influencing Biodegradation Rates and Efficiency

The rate and extent of this compound biodegradation are controlled by a combination of environmental conditions and the molecular properties of the compound itself.

The molecular structure of a phthalate ester, particularly the nature of its alkyl side chains, is a primary determinant of its biodegradability. nih.gov Research consistently shows that the rate of biodegradation decreases as the length of the alkyl chain increases. researchgate.netnih.govresearchgate.net Phthalates with short, linear alkyl chains, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), are degraded relatively quickly. nih.govresearchgate.net In contrast, long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) are more resistant to microbial attack. nih.govnih.gov

| Phthalate Ester | Abbreviation | Alkyl Chains | Relative Biodegradation Rate | Reference |

|---|---|---|---|---|

| Diethyl Phthalate | DEP | 2 x Ethyl (C2, linear) | Rapid | nih.govresearchgate.net |

| Di-n-butyl Phthalate | DBP | 2 x n-Butyl (C4, linear) | Rapid | nih.govresearchgate.net |

| This compound | BIDP | 1 x Butyl (C4), 1 x Isodecyl (C10, branched) | Intermediate (Predicted) | N/A |

| Di(2-ethylhexyl) Phthalate | DEHP | 2 x 2-Ethylhexyl (C8, branched) | Slow | nih.govresearchgate.netnih.gov |

Environmental Parameters: pH, Temperature, and Oxygen Availability

The persistence and degradation rate of this compound in the environment are significantly influenced by key abiotic factors, including pH, temperature, and the availability of oxygen. While specific data for this compound is limited, research on structurally similar phthalate esters provides insight into its likely behavior under varying environmental conditions.

pH: The optimal pH for the microbial degradation of many phthalates is typically in the neutral to slightly alkaline range. Studies on di-n-butyl phthalate (DBP) and other phthalates show that degradation efficiency is highest between pH 6.0 and 8.0. For instance, a versatile phthalate-degrading bacterium, Gordonia sp., exhibited very high degradation in a pH range of 6.0–8.0, with efficiency dropping in more acidic or alkaline conditions nih.gov. Another study found the optimal degradation for a bacterial strain occurred at a pH of 10.0 nih.gov. This suggests that the degradation of this compound is likely most efficient in neutral aquatic and soil environments.

Temperature: Temperature plays a critical role in the rate of biodegradation. For most phthalate-degrading microorganisms, the optimal temperature is in the mesophilic range, typically around 30°C. Research on butyl benzyl (B1604629) phthalate (BBP) demonstrated that biodegradation was considerably slower in cold water; it was almost completely degraded after 7 days at 20°C but showed no degradation after 10 days at 4°C nih.gov. Similarly, Gordonia sp. achieved complete degradation of various phthalates at 30°C, with efficiency decreasing at temperatures below 28°C nih.gov. Some strains have shown high efficiency in a broader range, from 25°C to 40°C, with an optimum at 40°C nih.gov. This indicates that this compound will persist longer in colder climates and seasons.

Oxygen Availability: The presence of oxygen is a determining factor for the metabolic pathways used by microorganisms to degrade phthalates. Aerobic degradation is generally rapid and is considered the principal mechanism for phthalate removal in surface waters, soil, and activated sludge nih.gov. Under aerobic conditions, phthalate esters are typically hydrolyzed to phthalic acid and the corresponding alcohols, which are then further mineralized d-nb.infonih.gov. Anaerobic degradation also occurs, particularly in environments like sediments and landfills, but it is generally a slower process nih.govnih.gov. For some phthalates, the potential for anaerobic biodegradation is widespread, with degradation proceeding via first-order kinetics after a lag phase nih.gov. Therefore, this compound is expected to degrade more rapidly in oxygen-rich environments compared to anoxic or anaerobic settings like deep sediments.

| Environmental Parameter | Optimal Range for Phthalate Degradation | Impact on this compound Fate |

|---|---|---|

| pH | 6.0 - 8.0 (Neutral to slightly alkaline) nih.gov | Degradation is fastest in neutral soils and water; slower in highly acidic or alkaline conditions. |

| Temperature | 30°C - 40°C (Mesophilic range) nih.govnih.gov | Persistence increases significantly in colder environments and seasons. |

| Oxygen Availability | Aerobic conditions favored | Rapid degradation in oxygenated surface waters and soils; slower, but still possible, in anaerobic sediments. nih.govnih.gov |

Bioavailability and Sorption to Environmental Matrices

Bioavailability, which dictates the fraction of a chemical that is available for uptake by organisms, is a critical factor in the environmental fate of this compound. For hydrophobic organic compounds like phthalates, bioavailability is intrinsically linked to their tendency to sorb (adsorb or absorb) to environmental matrices such as soil, sediment, and dissolved organic matter.

The adsorption of phthalate esters strongly influences their mobility, stability, and bioavailability in the environment wur.nl. Generally, as sorption to soil or sediment particles increases, the concentration of the chemical freely dissolved in the pore water decreases. This dissolved phase is what is most readily available to microorganisms for degradation and to other organisms for uptake. Consequently, strong sorption reduces the bioavailability of phthalates, slowing their degradation rate and reducing their potential for biological uptake wur.nl.

Microbial Community Composition and Adaptation

Microbial degradation is the most significant and effective process for the elimination of phthalate esters from the environment, far outpacing abiotic processes like hydrolysis or photolysis d-nb.info. A wide diversity of microorganisms, including aerobic, facultatively anaerobic, and strictly anaerobic bacteria, are capable of degrading phthalates d-nb.infonih.gov.

Numerous bacterial genera have been identified with the ability to break down various phthalates, including Pseudomonas, Gordonia, Bacillus, Arthrobacter, Rhodococcus, and Mycobacterium nih.govnih.govepa.gov. These microbes can utilize phthalate esters as a sole source of carbon and energy.

The primary step in the biodegradation pathway under both oxic and anoxic conditions is the initial hydrolysis of the phthalate diester by esterase enzymes d-nb.infonih.gov. This enzymatic action cleaves the ester bonds, releasing the phthalate monoester and subsequently phthalic acid, along with the corresponding alcohols (in this case, butanol and isodecanol). The resulting phthalic acid is a central intermediate that is then funneled into different degradation pathways depending on oxygen availability nih.gov.

Aerobic Pathway: Aerobic bacteria introduce hydroxyl groups to the aromatic ring of phthalic acid using dioxygenase enzymes, which facilitates ring cleavage and eventual mineralization to carbon dioxide and water nih.govnih.gov.

Anaerobic Pathway: Anaerobic bacteria activate phthalic acid by converting it to a thioester (phthaloyl-CoA), which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways nih.gov.

Microbial communities in contaminated environments can adapt over time, leading to enhanced degradation rates. Repeated exposure to phthalates can select for and enrich populations of bacteria that are efficient degraders.

Sorption and Desorption Dynamics in Environmental Compartments

Interaction with Soil Organic Matter and Sediments

The movement and distribution of this compound in the environment are largely controlled by its sorption to soil and sediment particles. As a hydrophobic compound, it has a strong affinity for the organic fraction of these matrices.

The primary mechanism for the sorption of phthalates to soil and sediment is the interaction with soil organic matter (SOM) and sediment organic matter mdpi.com. Key processes involved include:

Hydrophobic Partitioning: Phthalates tend to move from the aqueous phase into the non-polar, organic phase provided by humic substances in soil and sediment nih.govnih.gov.

Hydrogen Bonding and Other Interactions: Besides hydrophobic interactions, hydrogen bonding can also contribute to the sorption of phthalate esters nih.gov.

The organic matter content of the soil or sediment is a key determinant of its sorption capacity; higher organic content leads to stronger sorption mdpi.comnih.gov. Studies on di-n-butyl phthalate (DBP) have shown that it is strongly adsorbed to humic acid, a major component of SOM nih.gov. The sorption process is also influenced by soil and sediment properties such as particle size, surface area, and pore volume nih.gov. Generally, sorption is inversely associated with particle size, meaning finer particles like clay and silt, which often have higher organic matter content, exhibit greater sorption nih.goveduhk.hk.

Binding to Sewage Sludge

In wastewater treatment plants (WWTPs), phthalates are effectively removed from the aqueous phase through two main processes: microbial degradation and sorption to sludge. Due to their hydrophobicity and low water solubility, phthalates like this compound have a high tendency to adsorb to suspended organic matter in wastewater nih.gov. This process partitions the chemical from the liquid effluent into the solid phase, which settles out to become sewage sludge or activated sludge nih.govepa.govnih.gov.

Studies have shown that a significant percentage of higher molecular weight phthalates entering a WWTP becomes associated with suspended solids and is subsequently transferred to the sludge epa.gov. While significant degradation can occur within the activated sludge due to high microbial activity, the sludge itself can become a sink, concentrating phthalates to levels much higher than those in the wastewater influent nih.gov.

| Environmental Compartment | Primary Sorption Matrix | Key Interaction Mechanisms | Governing Factors |

|---|---|---|---|

| Soil & Sediment | Soil/Sediment Organic Matter (SOM) mdpi.com | Hydrophobic Partitioning, H-Bonding nih.govnih.gov | Organic Matter Content, Particle Size, Surface Area nih.gov |

| Wastewater/Sewage | Suspended Solids / Activated Sludge nih.govepa.gov | Adsorption to Organic Particulates | Compound Hydrophobicity, Solids Concentration |

Long-Range Environmental Transport Potential

Long-range environmental transport refers to the ability of a chemical to travel significant distances from its source via air or water currents, potentially contaminating remote ecosystems.

Atmospheric Transport Considerations

The potential for a chemical to undergo long-range atmospheric transport is governed by its volatility, its persistence in the atmosphere, and its partitioning between the gas phase and atmospheric particles. As a HMWPE, this compound has a relatively high molecular weight, which corresponds to low volatility, or a reduced tendency to evaporate into the air researchgate.net.

While their low volatility limits their entry into the atmosphere, HMWPEs that do become airborne tend to adsorb onto particulate matter aaqr.org. This association with particles can facilitate transport over distances, but also enhances their removal from the atmosphere via dry and wet deposition.

Crucially, the atmospheric persistence of HMWPEs appears to be limited. Based on data for analogous compounds, the estimated atmospheric half-life for DIDP is approximately 0.6 days, and for DINP, it is 0.7 days greenfacts.orggreenfacts.org. This suggests that they are degraded relatively quickly by atmospheric chemical reactions. A screening study in Sweden concluded that long-range atmospheric transport of iso-phthalates like DINP and DIDP does not appear to be a major environmental pathway diva-portal.org. Therefore, significant long-range atmospheric transport of this compound is considered unlikely.

Advanced Analytical Methodologies for Butyl Isodecyl Phthalate Quantification and Characterization

Chromatographic Techniques in Phthalate (B1215562) Analysis

Chromatography is the cornerstone of phthalate analysis, enabling the separation of these structurally similar compounds from complex sample matrices and from each other. Gas chromatography and high-performance liquid chromatography are the most prevalently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used platform for the determination of phthalates due to its simplicity, speed, and the definitive structural information provided by mass spectra. gcms.czrestek.com This technique is essential for separating volatile and semi-volatile compounds like Butyl Isodecyl Phthalate from a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.govthermofisher.com

The selection of an appropriate GC column stationary phase is critical for achieving the necessary chromatographic resolution in phthalate analysis. gcms.czrestek.com The structural similarity among different phthalates necessitates a stationary phase that can effectively differentiate between them to prevent coelution. gcms.cz For complex mixtures of phthalates, which often include isomers, specialized columns are required.

Research comparing various stationary phases has shown that Rtx-440 and Rxi-XLB columns provide the best resolution for comprehensive phthalate mixtures. gcms.czrestek.com These phases can successfully separate a large number of phthalates, including this compound, from other common plasticizers. gcms.cz The optimization of GC parameters, such as the temperature program and carrier gas flow rate, is also crucial to maximize separation efficiency and achieve baseline resolution for most compounds. gcms.czrestek.com

Table 1: Comparison of Select GC Stationary Phases for Phthalate Analysis

| Stationary Phase | General Type | Performance Highlights for Phthalate Separation | Reference |

|---|---|---|---|

| Rtx-440 | Fused Silica | Provides excellent resolution for complex mixtures of up to 37 phthalates. | gcms.czrestek.com |

| Rxi-XLB | Fused Silica | Shows superior separation performance, comparable to Rtx-440. | gcms.czrestek.com |

| Rxi-5ms | Fused Silica (5% diphenyl / 95% dimethyl polysiloxane) | Good general-purpose column; may show coelution for certain pairs like bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate. | gcms.czrestek.com |

| Rtx-50 | Fused Silica (50% diphenyl / 50% dimethyl polysiloxane) | Mid-polarity column; may result in coelution of key phthalates like bis(2-ethylhexyl) phthalate and butyl benzyl (B1604629) phthalate. | gcms.czrestek.com |

Mass spectrometry provides definitive identification of phthalates following their separation by GC. Under electron ionization (EI), phthalate esters exhibit characteristic fragmentation patterns. A common feature in the mass spectra of many phthalates is a prominent base peak ion at a mass-to-charge ratio (m/z) of 149. gcms.czrestek.com This ion corresponds to the protonated phthalic anhydride (B1165640) fragment, which is a hallmark of this class of compounds. gcms.cz

For this compound, while the m/z 149 ion is a key identifier, other specific fragments are necessary for unambiguous confirmation. The mass spectrum for this compound shows the characteristic m/z 149 base peak. rsc.orgnih.gov The analysis of related isomers like diisodecyl phthalate can be aided by unique extracted ions, such as m/z 307, to improve identification and quantification. gcms.czrestek.com

Table 2: Characteristic Mass Spectral Fragments for Phthalate Identification

| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Significance | Reference |

|---|---|---|---|

| Protonated Phthalic Anhydride | 149 | Common base peak for most phthalate esters. | gcms.czrestek.com |

| This compound Fragment | 223 | A secondary fragment observed in the mass spectrum. | nih.gov |

A significant challenge in the GC-MS analysis of phthalates is the potential for coelution, where two or more compounds elute from the GC column at the same time. gcms.czrestek.com This issue is exacerbated by the structural similarities among phthalates and the presence of numerous isomers in technical mixtures. gcms.cz The shared prominent ion at m/z 149 makes it particularly difficult to identify and quantify individual compounds in a coeluting pair based on mass spectrometry alone. gcms.czrestek.com

For example, compounds like bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate may coelute on certain stationary phases, such as Rxi-5ms. restek.com Differentiating between isomers, such as diisononyl phthalate and diisodecyl phthalate, is also complex. gcms.cz Overcoming these challenges requires careful method development, including the selection of highly selective stationary phases (e.g., Rtx-440) that can resolve these critical pairs and the use of selected ion monitoring (SIM) mode to target unique, albeit less intense, ions for each specific analyte. gcms.czrestek.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a complementary technique for the analysis of phthalates, particularly for less volatile or thermally sensitive compounds. oup.comcdc.gov HPLC methods for phthalates typically employ reversed-phase chromatography with ultraviolet (UV) detection. researchgate.netnih.govnih.gov

A common setup involves a C18 stationary phase column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water. researchgate.netnih.gov Detection is typically performed at wavelengths between 230 and 254 nm, where the phthalate aromatic ring exhibits strong absorbance. researchgate.netnih.gov HPLC-UV methods have been successfully developed for the determination of various phthalates in diverse products. researchgate.netnih.gov While GC-MS often provides better chromatographic resolution for complex isomer mixtures, HPLC is a robust and reliable alternative for quantifying targeted phthalate esters. gcms.cznih.gov The technique can achieve low limits of detection, often in the range of 0.12 to 0.17 µg/L in water samples after preconcentration. nih.gov

Table 3: Typical Operating Conditions for HPLC-UV Phthalate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5.0 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water or a buffer (e.g., 5 mM KH2PO4) | researchgate.netnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | oup.comresearchgate.net |

| Detection | UV Spectrophotometer | nih.govthermofisher.com |

| Wavelength | 230 nm or 254 nm | researchgate.netnih.gov |

Spectroscopic Methods

While chromatographic techniques are dominant for quantification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Spectral data for this compound and its isomers confirm the presence of the different alkyl chains (butyl and isodecyl) attached to the phthalate core. nih.govnih.gov This technique is crucial for confirming the identity of synthesized standards and for structural elucidation of unknown compounds.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups and the C-H stretching of the alkyl chains, as well as absorptions related to the aromatic ring. thermofisher.com

These spectroscopic methods are typically used for qualitative analysis and structural confirmation rather than for routine quantification in complex environmental or biological samples, where the sensitivity and selectivity of hyphenated techniques like GC-MS are superior.

Fourier Transform Infrared Spectroscopy (FTIR) for Polymer Analysis

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful and rapid analytical tool for identifying and quantifying phthalates, including this compound, within polymer matrices. scribd.comintertek.com The technique works by measuring the absorption of infrared light by the sample, which creates a unique spectral "fingerprint" corresponding to the vibrational frequencies of the chemical bonds within the molecule. jsheld.com For phthalates, this fingerprint includes characteristic absorption bands that allow for their detection and quantification. scribd.com

FTIR can be used as a quick screening method to determine the presence of phthalates at commercial levels (often >10 wt%) using a simple Attenuated Total Reflectance (ATR) method. thermofisher.com For detecting lower concentrations, such as the 0.1 wt% regulatory limit in many consumer products, sensitivity can be enhanced by preparing a thin film of the sample and using a transmission method. thermofisher.com The analysis focuses on specific spectral regions. The ortho-substituted aromatic ring common to phthalates produces a strong absorbance band around 741 cm⁻¹, while doublet bands at approximately 1601 cm⁻¹ and 1581 cm⁻¹ are also indicative of the aromatic ring structure. hpst.cz These peaks can be used to create calibration models for quantitative analysis. hpst.cz

Table 1: Characteristic FTIR Absorption Bands for Phthalate Identification

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Group |

|---|---|---|

| ~741 | C-H Bending | Ortho-Substituted Aromatic Ring |

| ~1581 | C=C Stretching | Aromatic Ring |

| ~1601 | C=C Stretching | Aromatic Ring |

| ~1720-1740 | C=O Stretching | Ester Carbonyl |

| ~2850-3000 | C-H Stretching | Aliphatic Side Chains |

This table is generated based on data for common phthalate esters and is applicable for identifying this compound.

FTIR is also valuable in quality control by comparing the spectrum of a product against a reference material to identify differences or contamination. intertek.com Furthermore, it can be used to study the degradation of polymers by identifying chemical bond changes, such as the formation of carbonyl groups. jsheld.com

Isotope Fractionation Techniques for Degradation Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is an advanced technique used to elucidate the degradation pathways of contaminants like phthalates. While specific research on this compound is limited, studies on analogous compounds such as dibutyl phthalate (DBP) demonstrate the methodology's potential. researchgate.net CSIA measures the ratios of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within a compound. During a degradation reaction, molecules containing the lighter isotope tend to react slightly faster, leading to an enrichment of the heavier isotope in the remaining, undegraded compound. researchgate.net

By tracking the changes in these isotopic ratios (a process known as isotope fractionation), scientists can distinguish between different degradation mechanisms. researchgate.net For example, a systematic investigation of DBP degradation revealed different isotopic fractionation patterns for various processes:

Hydrolysis: Showed significant carbon isotope enrichment but no hydrogen fractionation, indicating the cleavage of the C-O bond without the involvement of hydrogen atoms. researchgate.net

Photodegradation (UV/H₂O₂ and direct photolysis): Produced similar dual isotope correlations (Δδ²H vs. Δδ¹³C), suggesting a common reaction mechanism. researchgate.net

UV-activated persulfate oxidation: Yielded a distinctly different dual isotope correlation, likely associated with the cleavage of a C-H bond. researchgate.net

This two-dimensional isotope analysis provides powerful evidence to identify the specific degradation processes affecting a phthalate in the environment. researchgate.net These principles are applicable to understanding the environmental fate of this compound.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, as it is often present at low concentrations in complex environmental matrices. The primary goals of these protocols are to isolate the analyte from interfering substances and concentrate it to levels suitable for instrumental detection. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of phthalates from aqueous samples like bottled water. mdpi.com It is often preferred over traditional methods because it is simpler and more efficient. mdpi.com The process involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest, in this case, this compound, is retained on the sorbent while the rest of the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent. youtube.com

The choice of sorbent is crucial for achieving good recovery. For phthalates, C18 (octadecyl-bonded silica) is a commonly used and effective sorbent. mdpi.com The general steps in an SPE procedure are:

Conditioning: The sorbent is prepared by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., purified water) through the cartridge. This activates the sorbent so it can properly interact with the sample. youtube.com

Loading: The sample is passed through the conditioned cartridge, and the phthalates are adsorbed onto the sorbent. youtube.com

Washing: A specific solvent is used to rinse the cartridge, removing any weakly bound interfering compounds without dislodging the target analytes. youtube.com

Elution: A strong solvent (e.g., acetone, acetonitrile, or methylene (B1212753) chloride) is used to desorb the phthalates from the sorbent into a collection vial. nih.govaccustandard.com

Recent advancements include the use of novel materials like covalent organic frameworks (COFs) as SPE adsorbents, which have shown high recovery rates and reusability for phthalate extraction. mdpi.com

Table 2: Common SPE Sorbents and Eluents for Phthalate Analysis

| Sorbent Type | Common Eluting Solvents | Target Analytes |

|---|---|---|

| C18 (Octadecyl) | Acetone, Acetonitrile, Methylene Chloride | Broad range of phthalate esters |

| Polymeric (e.g., Strata-X) | Methanol, Acetonitrile | Various organic contaminants including phthalates |

| Covalent Organic Frameworks (COFs) | Not specified | Phthalate esters |

This table summarizes general sorbents and solvents used for the class of phthalate compounds.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and effective method for separating phthalates from aqueous samples. researchgate.net The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The process generally involves vigorously shaking the sample with an extraction solvent in a separatory funnel to facilitate the transfer of the phthalates into the organic phase. accustandard.comresearchgate.net After allowing the layers to separate, the organic solvent containing the extracted analytes is collected. accustandard.com

Common solvents used for the LLE of phthalates include methylene chloride and hexane. accustandard.com The efficiency of the extraction can be influenced by factors such as the choice of solvent, the solvent-to-sample ratio, and the pH of the aqueous sample. For some phthalates, extraction recovery increases as the length of the alkyl chain decreases. researchgate.net However, for longer-chain phthalates, recovery can be challenging due to their properties. epa.gov It is noted that for certain long-chain esters, LLE may result in lower recoveries as the compounds tend to adsorb to glassware. epa.gov

Concentration Techniques for Trace Analysis

Following extraction by SPE or LLE, the resulting solvent extract often needs to be concentrated to achieve the low detection limits required for trace environmental analysis. mdpi.com This step is crucial because the initial concentration of this compound in a sample may be below the instrument's limit of quantification. mdpi.com

A common and gentle method for concentrating the extract is to use a stream of nitrogen gas. accustandard.com The nitrogen displaces the solvent vapor above the liquid, accelerating evaporation without excessive heat, which could degrade the target analytes. The extract is typically concentrated to a final volume of 1 mL or less before being analyzed by a chromatographic system like Gas Chromatography-Mass Spectrometry (GC-MS). accustandard.comrestek.com

Quality Assurance and Quality Control in Environmental Analysis

A significant challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to sample contamination. epa.govmdpi.com Phthalates can be found in solvents, reagents, glassware, plastic lab materials (like pipette tips and tubing), and even lab air and dust. epa.govmdpi.com This "phthalate blank problem" can lead to false positives or artificially high measurements. mdpi.com

Key QA/QC protocols for phthalate analysis include:

Method Blanks: An analyte-free matrix (e.g., purified water) is carried through the entire analytical process, from extraction to analysis. This helps to identify any contamination introduced by reagents, glassware, or the laboratory environment. epa.gov

Laboratory Control Samples (LCS): A blank sample is spiked with a known concentration of the analyte (e.g., this compound) and analyzed. The recovery of the analyte is measured to assess the accuracy of the method. epa.gov

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a real environmental sample, which is then split and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the extraction efficiency and analytical accuracy. epa.gov

Surrogates: A non-target compound that is chemically similar to the analyte but not expected to be in the sample is added to every sample before extraction. The recovery of the surrogate provides a measure of the method's performance for each individual sample. epa.gov

Proper Documentation: Maintaining detailed records of sample collection, storage, preparation, and analysis is critical for data traceability and validation. epa.gov

Data Quality Objectives (DQOs): These are established before sample collection to define the level of data quality required for the project's goals. epa.govresearchgate.net

To mitigate contamination, laboratories often use glassware that has been meticulously cleaned and rinsed with high-purity solvents immediately before use, and they avoid the use of plastic materials wherever possible. epa.govresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibutyl phthalate (DBP) |

| Diethyl phthalate (DEP) |

| Dimethyl phthalate (DMP) |

| Mono-ethyl phthalate (MEP) |

| Mono-methyl phthalate (MMP) |

| Phthalic acid (PA) |

| Tartaric acid |

| Methylene chloride |

| Hexane |

| Acetonitrile |

| Acetone |

| Methanol |

| ¹³C (Carbon-13) |

| ¹²C (Carbon-12) |

| ²H (Deuterium) |

Use of Internal Standards and Deuterated Analogues

To ensure the accuracy and precision of analytical results for this compound, the internal standard calibration method is widely employed. An internal standard is a compound with similar physicochemical properties to the analyte (BIDP) that is added in a known quantity to both the calibration standards and the unknown samples before any processing steps like extraction or cleanup. This approach allows for the correction of variations in extraction efficiency, sample volume, and instrumental response.

Commonly used internal standards in phthalate analysis include compounds that are structurally similar to the target analytes but not expected to be present in the sample.

Table 1: Examples of Non-Isotopically Labeled Internal Standards Used in Phthalate Analysis

| Internal Standard | Rationale for Use |

|---|---|

| Benzyl benzoate | Frequently used in GC-MS methods for phthalate analysis due to its similar chromatographic behavior and distinct mass spectrum. nih.govrestek.com |

| Di-n-nonyl phthalate | Chosen for its structural similarity to other phthalates while being less common in environmental or biological samples. |

The gold standard for quantification, especially when using mass spectrometry (MS), is the isotope dilution method, which utilizes stable isotopically labeled (e.g., deuterated) analogues of the analyte as internal standards. core.ac.uk Deuterated analogues are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms.

The key advantage of using a deuterated standard is that it is chemically and physically almost identical to its non-deuterated counterpart (the analyte). mdpi.com It will therefore behave in the same manner during all stages of sample preparation and analysis, including extraction, cleanup, and chromatographic separation. However, because of the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the native analyte by a mass spectrometer. core.ac.uk

This near-perfect mimicry allows the deuterated internal standard to accurately account for any analyte loss during sample preparation and to correct for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix. mdpi.com By spiking samples with a known amount of the deuterated standard at the very beginning of the procedure, the ratio of the native analyte signal to the deuterated standard signal can be used to calculate a highly accurate and precise concentration, regardless of variations in recovery or instrument response. nih.govresearchgate.net

For the analysis of this compound, a suitable deuterated analogue, such as a deuterated version of a structurally similar phthalate like Di-n-butyl phthalate (DBP-d4) or Bis(2-ethylhexyl) phthalate (DEHP-d4), is often employed. nih.gov This technique significantly improves the reliability and reproducibility of the quantification. mdpi.com

Contamination Control in Laboratory Procedures

A major challenge in the trace analysis of phthalates, including this compound, is the high risk of contamination from the laboratory environment. Phthalates are pervasive and can be found in a vast number of common laboratory products, leading to the potential for false positives or overestimated results. researchgate.net Therefore, the implementation of stringent contamination control measures is critical for obtaining reliable data.

The primary sources of phthalate contamination in a laboratory setting are plastic materials, as phthalates are widely used as plasticizers. Other significant sources include solvents, reagents, glassware, and ambient laboratory air and dust.

Table 2: Common Sources of Phthalate Contamination and Recommended Control Measures

| Contamination Source | Examples | Control Measures |

|---|---|---|

| Plastic Materials | Vinyl gloves, PVC tubing, pipette tips, syringe filters, sample containers, plastic-lined caps, Parafilm®. | Strictly avoid the use of plastic materials, especially soft PVC. mdpi.com Use equipment made of glass, stainless steel, or other inert materials. Use powder-free nitrile gloves. |

| Solvents & Reagents | Methylene chloride, ethyl acetate, acetone, hexane, deionized water, sodium sulfate. | Use high-purity, "phthalate-free" or distilled-in-glass grade solvents. Test new batches of solvents by concentrating a large volume and analyzing for contaminants. Purify solvents by redistillation in an all-glass system if necessary. |

| Glassware | Volumetric flasks, beakers, vials, pipettes, evaporation tubes. | Use scrupulously cleaned glassware. Wash with detergent, rinse with tap water, followed by deionized water and a final rinse with a high-purity solvent. Bake glassware at high temperatures (e.g., 400°C) to remove organic contaminants. Where practical, use disposable glassware that has been verified to be free of phthalates. |

| Laboratory Air & Dust | Dust particles settling into samples, airborne phthalates from flooring, paints, ceiling tiles, and equipment. | Prepare samples in a clean, dedicated area, preferably a laminar flow hood. Minimize the time samples are exposed to the laboratory atmosphere. Regularly clean laboratory surfaces. Consider specialized lab designs that omit PVC flooring or cable ducts. |